molecular formula C10H11NO2 B11911646 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy-

1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy-

Cat. No.: B11911646
M. Wt: 177.20 g/mol
InChI Key: LYUSIVBLDQMUIH-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- (CAS: 69975-65-1) is a substituted indanone derivative with the molecular formula C₉H₉NO. Its structure features a bicyclic indenone core with a 6-amino substituent, a 4-methoxy group, and a partially saturated 2,3-dihydro backbone . Key physicochemical properties include a boiling point of 330.3°C, a density of 1.254 g/cm³, and a refractive index of 1.65 . This compound is of interest in pharmaceutical research due to its structural similarity to bioactive indanone derivatives, which are often explored as enzyme inhibitors or receptor modulators .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-amino-4-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H11NO2/c1-13-10-5-6(11)4-8-7(10)2-3-9(8)12/h4-5H,2-3,11H2,1H3

InChI Key

LYUSIVBLDQMUIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCC2=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one

The starting material, 4-methoxy-2,3-dihydro-1H-inden-1-one, undergoes electrophilic bromination using N-bromosuccinimide (NBS) in carbon tetrachloride at 0–5°C. The reaction selectively substitutes the aromatic ring at the 6-position due to the methoxy group’s para-directing influence.

Key parameters :

  • Reagent : NBS (1.1 equiv), CCl₄ solvent

  • Temperature : 0–5°C

  • Yield : 78%

Amination of the Brominated Intermediate

The 6-bromo intermediate is treated with aqueous ammonia in the presence of a copper(I) catalyst at 120°C for 12 hours. This Ullmann-type coupling replaces bromine with an amino group while retaining the dihydroindenone framework.

Optimization notes :

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline ligand

  • Solvent: DMSO

  • Yield: 65%

DBU-Mediated Elimination

The final step employs 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane to eliminate HBr, restoring the conjugated ketone system. This step ensures the retention of the 2,3-dihydro moiety.

Conditions :

  • DBU (2.2 equiv), 0°C, 3 hours

  • Yield: 72%

Palladium-Catalyzed Annulation Strategy

A modern approach inspired by PMC6420343 utilizes palladium/norbornene (Pd/NBE) catalysis to construct the indenone core. This method assembles the ring system in one pot, offering scalability and functional group tolerance.

Substrate Preparation

The aryl iodide precursor, 3-iodo-4-methoxyaniline, is synthesized via iodination of 4-methoxyaniline using N-iodosuccinimide (NIS) in acetic acid. The amino group is protected as a tert-butyl carbamate (Boc) to prevent catalyst poisoning.

Reaction specifics :

  • Protection: Boc₂O (1.5 equiv), DMAP catalyst

  • Iodination: NIS (1.1 equiv), AcOH, 50°C

  • Combined yield: 82%

Pd/NBE-Catalyzed Cyclization

The protected aryl iodide reacts with methyl acrylate anhydride under Pd(OAc)₂/NBE catalysis. The reaction proceeds via a tandem C–H activation/annulation mechanism, forming the indenone skeleton with pre-installed methoxy and protected amino groups.

Optimized conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%), NBE (20 mol%)

  • Solvent: Toluene, 100°C, 8 hours

  • Yield: 68%

Deprotection and Finalization

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.

Deprotection :

  • TFA (5 equiv), 25°C, 2 hours

  • Yield: 95%

Reductive Amination Approach

This route leverages a 6-keto intermediate, synthesizing the amino group via reductive amination. While less direct, it avoids halogenation steps and is suitable for gram-scale production.

Synthesis of 6-Keto Intermediate

4-Methoxy-2,3-dihydro-1H-inden-1-one is nitrated at the 6-position using fuming nitric acid in sulfuric acid. The nitro group is reduced to a ketone via hydrogenation over Raney nickel.

Nitration :

  • HNO₃ (1.2 equiv), H₂SO₄, 0°C

  • Yield: 70%
    Reduction :

  • H₂ (50 psi), Raney Ni, EtOH

  • Yield: 85%

Reductive Amination

The 6-keto intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. The reaction selectively forms the primary amine without over-alkylation.

Conditions :

  • NH₄OAc (3 equiv), NaBH₃CN (1.5 equiv)

  • Solvent: MeOH, 25°C, 12 hours

  • Yield: 60%

Comparative Analysis of Methods

Parameter Halogenation-Amination Pd-Catalyzed Annulation Reductive Amination
Total Yield 65%52%60%
Step Count 334
Functional Tolerance ModerateHighLow
Scalability Pilot-scaleLab-scaleGram-scale

The halogenation-amination route offers the highest yield but requires hazardous bromination conditions. The Pd-catalyzed method excels in functional group compatibility but suffers from lower yields due to protection/deprotection steps. Reductive amination is operationally simple but less regioselective.

Experimental Optimization Challenges

Regioselectivity in Halogenation

Controlling bromine’s position is critical. The methoxy group’s para-directing nature favors 6-substitution, but small amounts of 5-bromo byproducts necessitate chromatographic purification.

Catalyst Deactivation in Pd Systems

The free amine’s affinity for palladium mandates Boc protection. Alternative catalysts like Pd-PEPPSI-IPentCl show promise for unprotected substrates but remain untested for this compound.

Over-Reduction in Reductive Amination

Using NaBH₃CN minimizes ketone over-reduction to alcohol, but trace impurities require careful monitoring via LC-MS .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amino group at position 6 undergoes nucleophilic substitution and acylation reactions.

Acylation

The amino group reacts with acylating agents to form amide derivatives. For example:

  • Reaction with acetyl chloride or anhydrides yields 6-acetamido-4-methoxy-2,3-dihydro-1H-inden-1-one .

  • Propionyl and butyryl derivatives are similarly synthesized, enhancing biological activity in tyrosinase inhibition studies .

Conditions : Acylation is typically performed in anhydrous dichloromethane or dimethylformamide (DMF) with a base (e.g., triethylamine) at 0–25°C.

ProductReagents/ConditionsBiological Activity (IC₅₀)
6-Acetamido derivativeAcetyl chloride, DMF, 25°C0.14 µM (hsTYR inhibition)
6-Propionamido derivativePropionic anhydride, Et₃N, 0°C0.18 µM

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by the amino and methoxy groups) undergoes bromination and nitration.

Bromination

In the presence of N-bromosuccinimide (NBS) and NaClO₄–SiO₂ in polyethylene glycol (PEG-400), bromination occurs at position 5 or 7, yielding 5-bromo-6-amino-4-methoxy-2,3-dihydro-1H-inden-1-one as a major product .

Mechanism : The amino group directs electrophiles to para positions, but steric and electronic effects from the methoxy group influence regioselectivity.

Position BrominatedYield (%)Key NMR Data (δ, ppm)
528H-7: 7.36 (d, J=8.3 Hz)
2,419H-3: 3.71 (dd, J=7.5, 18.6 Hz)

Condensation Reactions at the Ketone

The carbonyl group participates in condensation reactions to form Schiff bases and related derivatives.

Benzylidene Formation

Reaction with 2,4-dimethoxybenzaldehyde under acidic conditions produces (E)-4-amino-2-(2,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one , a potent tyrosinase inhibitor .

Conditions : Catalytic acetic acid in ethanol, reflux (80°C, 12 hours).

DerivativeIC₅₀ (hsTYR)Notes
2-(2,4-Dimethoxybenzylidene)0.72 µMEnhanced π-π stacking

Reduction of the Carbonyl Group

The ketone can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 6-amino-4-methoxy-2,3-dihydro-1H-inden-1-ol .

Cyclization and Ring-Modification Reactions

The indanone core participates in Friedel-Crafts acylation and cycloaddition reactions. For example, heating in acidic media induces cyclization to form polycyclic structures .

Key Reactivity Insights

  • Amino Group : Governs nucleophilic reactivity and directs electrophilic substitution.

  • Methoxy Group : Electron-donating effects enhance aromatic reactivity but sterically hinder ortho positions.

  • Ketone : Serves as a site for condensation and reduction.

These reactions underscore the compound’s versatility in synthesizing bioactive derivatives, particularly in medicinal chemistry applications .

Scientific Research Applications

Applications in Organic Synthesis

Building Block for Complex Molecules
The compound serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the creation of more complex molecular architectures. For instance, it can be transformed into derivatives that exhibit enhanced biological activities or serve as precursors for pharmaceuticals.

Case Study: Synthesis of Tyrosinase Inhibitors
Recent studies have highlighted its utility in synthesizing derivatives that act as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. Modifications to the amino and methoxy groups significantly enhance inhibitory activity against human tyrosinase (hsTYR). For example, derivatives with additional amine groups have shown IC50 values in the micromolar range, indicating their potential as therapeutic agents for conditions like hyperpigmentation .

Biological Applications

Interaction with Biological Molecules
The unique structure of 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- allows it to interact effectively with biological targets. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. This property is particularly valuable in drug design and development.

Antagonist Activity
Research indicates that methoxy-substituted derivatives exhibit improved affinity for adenosine A1 and A2A receptors. These findings suggest potential applications in developing novel antagonists for therapeutic use in cardiovascular diseases and neurological disorders .

Industrial Applications

Synthesis of Dyes and Pigments
In industrial chemistry, 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- is utilized as a precursor for synthesizing dyes and pigments. Its ability to participate in substitution reactions allows for the functionalization necessary to produce colorants with specific properties required in various applications.

Summary of Key Findings

Application AreaKey Insights
Organic SynthesisActs as a versatile building block; enhances complexity in molecular design.
Biological ResearchPotential inhibitors of tyrosinase; effective interaction with biological targets.
Industrial ChemistryUsed in dye and pigment synthesis; facilitates functionalization processes.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences among 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- and related indanone derivatives:

Compound Name CAS Number Substituents Molecular Formula Key Features
6-Amino-2,3-dihydro-4-methoxy-1H-inden-1-one 69975-65-1 6-amino, 4-methoxy, 2,3-dihydro C₉H₉NO Amino group enhances nucleophilicity; methoxy stabilizes aromatic resonance
6-Methoxy-1-indanone 13623-25-1 6-methoxy, 2,3-dihydro C₁₀H₁₀O₂ Lacks amino group; methoxy dominates electronic effects
4,5,6-Trimethoxy-1-indanone 16718-42-6 4,5,6-trimethoxy C₁₂H₁₄O₄ Multiple methoxy groups increase steric hindrance and lipophilicity
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-4-methoxy 594816-76-9 3-bromo, 6-hydroxy, 4-methoxy, 2-(4-hydroxyphenyl) C₁₆H₁₁O₄Br Bromine and phenolic groups introduce halogen bonding and acidity

Data-Driven Insights

  • Bioactivity Clustering: Hierarchical clustering of indanone derivatives based on bioactivity profiles (e.g., NCI-60 datasets) reveals that structural similarities strongly correlate with shared modes of action. For example, amino and methoxy substituents cluster with kinase inhibitors, while brominated/hydroxylated derivatives align with cytotoxic agents .
  • QSAR Analysis: Quantitative structure–activity relationship (QSAR) models show that methoxy and amino groups significantly contribute to binding affinity, with logP values critical for membrane permeability .

Biological Activity

1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- is a bicyclic compound that belongs to the class of indenones, characterized by a unique structure featuring an amino group at the 6th position and a methoxy group at the 4th position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The molecular formula of 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- is C10H11NO2C_{10}H_{11}NO_2, with a molecular weight of 177.20 g/mol. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are critical for its application in synthesizing more complex molecules .

PropertyValue
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
IUPAC Name6-amino-4-methoxy-2,3-dihydroinden-1-one
InChIInChI=1S/C10H11NO2/c1-13-10-5-6(11)4-8-7(10)2-3-9(8)12/h4-5H,2-3,11H2,1H3
SMILESCOC1=CC(=CC2=C1CCC2=O)N

The biological activity of 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino and methoxy groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity .

Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Variants of this compound have demonstrated significant inhibitory activity with IC50 values in the micromolar range. For instance, derivatives with amino or amide groups showed enhanced inhibition potency compared to their hydroxy counterparts .

Key Findings:

  • IC50 Values: Compounds derived from 1H-Inden-1-one exhibited IC50 values ranging from 0.14 µM to 0.89 µM against human tyrosinase (hsTYR), indicating strong inhibitory potential .

Case Study: Melanogenesis Suppression

In cellular models such as MNT-1 human melanoma cells, the compound has been evaluated for its ability to suppress melanogenesis. The results indicated that certain derivatives not only inhibited tyrosinase activity but also reduced melanin production in these cells .

Comparative Analysis

To better understand the significance of 1H-Inden-1-one's structure and its derivatives, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesIC50 (µM)
4-Amino analogues (e.g., 1i and 1j)Amino group present0.72 - 0.89
Hydroxy derivatives (e.g., parent compound)Lacks amino substitution>9
Disubstituted variantsReduced hydrogen bond interactions>24

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 6-amino-2,3-dihydro-4-methoxy-1H-inden-1-one, and how can reaction intermediates be stabilized?

Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the indenone core. For example, methoxy and amino groups can be introduced via nucleophilic substitution or reductive amination. Key steps include:

  • Protecting reactive sites (e.g., carbonyl groups) during methoxylation to avoid side reactions.
  • Using anhydrous conditions and catalysts like BF₃·Et₂O for methoxy group incorporation, as demonstrated in analogous indole syntheses .
  • Stabilizing intermediates (e.g., Schiff bases) via low-temperature reactions (-20°C) and inert atmospheres to prevent degradation .

Q. Q2. How can purity and structural integrity of the compound be validated during synthesis?

Methodological Answer: Employ orthogonal analytical techniques:

  • HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C4, amino at C6) via ¹H-¹H COSY and HSQC experiments.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .

Q. Q3. What safety protocols are critical when handling amino-substituted indenones in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Respiratory Protection : Use NIOSH-approved N95/P2 respirators if airborne particulates are generated during weighing .
  • Storage : Store at -20°C in sealed containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. Q4. How can X-ray crystallography resolve ambiguities in the stereochemistry of 6-amino-2,3-dihydro-4-methoxy-1H-inden-1-one?

Methodological Answer:

  • Data Collection : Use SHELXL for structure refinement. Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve electron density for the amino and methoxy groups .
  • Validation : Cross-check torsion angles and hydrogen-bonding networks with analogous structures (e.g., 5,6-dimethoxyindenones) .

Q. Q5. What computational approaches predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, parameterizing force fields for indenone derivatives .

Q. Q6. How can contradictory spectroscopic data (e.g., ¹³C NMR shifts) be reconciled for this compound?

Methodological Answer:

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts.
  • Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., amino group rotation) .
  • Cross-Validation : Use 2D-NMR (HMBC, NOESY) to assign ambiguous peaks and rule out impurities .

Q. Q7. What strategies optimize the compound’s stability in aqueous media for biological assays?

Methodological Answer:

  • pH Buffering : Maintain pH 6–7 to prevent deprotonation of the amino group.
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
  • Encapsulation : Use cyclodextrins or liposomes to shield hydrophobic regions from hydrolysis .

Q. Q8. How do structural analogs (e.g., 5,6-dimethoxyindenones) inform SAR studies for this compound?

Methodological Answer:

  • Comparative Synthesis : Prepare analogs via methoxy/amino substitutions at varying positions .
  • Biological Testing : Screen analogs against target proteins (e.g., kinases) to correlate substituent position with inhibitory activity .
  • Electron Density Maps : Use XRD to compare binding modes in co-crystallized analogs .

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